N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic compound that contains several functional groups and structural features, including a thiazole ring, an amide group, and methoxy groups . Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the amide group, and the methoxy groups would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring could undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure .
Scientific Research Applications
Antiviral Activity
The compound’s unique structure has led to its investigation as a potential antiviral agent. In a study by Balaraman et al., a series of novel non-glutamate derivatives were synthesized by replacing the glutamic acid part of the drug Pemetrexed with primary, secondary, and aryl amines . These derivatives demonstrated 4- to 7-fold higher antiviral activity against Newcastle disease virus (an avian paramyxovirus) compared to Pemetrexed. Notably, compounds synthesized using five-membered heteroaryl amines exhibited the highest antiviral efficacy.
Enzyme Inhibition
The pyrrolo[2,3-d]pyrimidine skeleton found in this compound has been associated with enzyme inhibition. Researchers have studied similar structures for their inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase . Further exploration of this compound’s enzymatic interactions could reveal novel therapeutic targets.
Anti-Inflammatory Properties
Compounds with pyrrolo[2,3-d]pyrimidine scaffolds have demonstrated anti-inflammatory activity . Investigating whether this derivative exhibits similar effects could contribute to the development of anti-inflammatory drugs.
Antibacterial and Antifungal Potential
The pyrrolo[2,3-d]pyrimidine core has also been associated with antibacterial and antifungal activities . While specific studies on this compound are lacking, its structural features warrant further investigation in this context.
Allosteric Modulation
The compound’s structure may allow it to act as an allosteric modulator. For instance, 2-aminothiazole derivatives have been explored for their effects on protein kinases, including casein kinase 2 (CK2) . Investigating whether this compound interacts with specific proteins or enzymes could reveal novel allosteric sites.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-6-5-7-14(2)20(13)24-19(26)10-16-12-30-22(23-16)25-21(27)15-8-17(28-3)11-18(9-15)29-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRDIBRVNOEIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.